molecular formula C14H17ClO3 B1326116 Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate CAS No. 951890-15-6

Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate

Cat. No.: B1326116
CAS No.: 951890-15-6
M. Wt: 268.73 g/mol
InChI Key: HIBWDOGABNLCKK-UHFFFAOYSA-N
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Description

Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 5-oxovalerate moiety, which is further substituted with a 4-chloro-3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate typically involves the esterification of 5-oxovaleric acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The 4-chloro-3-methylphenyl group is introduced through a Friedel-Crafts acylation reaction, where 4-chloro-3-methylbenzoyl chloride reacts with the esterified 5-oxovaleric acid in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products:

    Oxidation: 5-(4-chloro-3-methylphenyl)-5-oxovaleric acid.

    Reduction: Ethyl 5-(4-chloro-3-methylphenyl)-5-hydroxyvalerate.

    Substitution: Ethyl 5-(4-methoxy-3-methylphenyl)-5-oxovalerate (example of methoxy substitution).

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate is largely dependent on its functional groups. The ester group can undergo hydrolysis to release the active 5-oxovaleric acid, which may interact with biological targets. The 4-chloro-3-methylphenyl group can engage in hydrophobic interactions with molecular targets, influencing the compound’s biological activity. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate can be compared with other similar compounds such as:

    Ethyl 5-(4-chlorophenyl)-5-oxovalerate: Lacks the methyl group, which may influence its reactivity and biological activity.

    Ethyl 5-(4-methylphenyl)-5-oxovalerate:

    Ethyl 5-(4-chloro-3-methylphenyl)-5-hydroxyvalerate: A reduced form with different chemical and biological properties.

Properties

IUPAC Name

ethyl 5-(4-chloro-3-methylphenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClO3/c1-3-18-14(17)6-4-5-13(16)11-7-8-12(15)10(2)9-11/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBWDOGABNLCKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801247885
Record name Ethyl 4-chloro-3-methyl-δ-oxobenzenepentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801247885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951890-15-6
Record name Ethyl 4-chloro-3-methyl-δ-oxobenzenepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951890-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-chloro-3-methyl-δ-oxobenzenepentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801247885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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